3-(p-Chlorophenyl)-2-(3-diethylaminopropoxy)-4H-pyrazino(1,2-a)pyrimidin-4-one hydrobromide
Description
This compound features a pyrazino[1,2-a]pyrimidin-4-one core substituted with a p-chlorophenyl group at position 3 and a 3-diethylaminopropoxy chain at position 2, forming a hydrobromide salt. The hydrobromide counterion enhances aqueous solubility, a critical factor for bioavailability in drug development .
Properties
CAS No. |
18472-22-5 |
|---|---|
Molecular Formula |
C20H24BrClN4O2 |
Molecular Weight |
467.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-[3-(diethylamino)propoxy]pyrazino[1,2-a]pyrimidin-4-one;hydrobromide |
InChI |
InChI=1S/C20H23ClN4O2.BrH/c1-3-24(4-2)11-5-13-27-19-18(15-6-8-16(21)9-7-15)20(26)25-12-10-22-14-17(25)23-19;/h6-10,12,14H,3-5,11,13H2,1-2H3;1H |
InChI Key |
AETBTTHZZYVNFP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCOC1=C(C(=O)N2C=CN=CC2=N1)C3=CC=C(C=C3)Cl.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Chlorophenyl)-2-(3-diethylaminopropoxy)-4H-pyrazino(1,2-a)pyrimidin-4-one hydrobromide typically involves multiple steps:
Formation of the Pyrazino-Pyrimidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the Diethylaminopropoxy Side Chain: This step often involves nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:
Use of Catalysts: To enhance reaction rates.
Controlled Temperature and Pressure: To ensure the stability of intermediates and final products.
Purification Techniques: Such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the diethylaminopropoxy side chain.
Reduction: Reduction reactions could target the pyrazino-pyrimidinone core.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially involving the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, alkylating agents, and nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: Researchers may investigate its potential as a bioactive molecule, including its interactions with biological targets.
Medicine
Pharmacological Research: The compound might be studied for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Chemical Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which 3-(p-Chlorophenyl)-2-(3-diethylaminopropoxy)-4H-pyrazino(1,2-a)pyrimidin-4-one hydrobromide exerts its effects would depend on its specific interactions with molecular targets. Potential pathways might include:
Binding to Enzymes or Receptors: Modulating their activity.
Interference with Cellular Processes: Such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Structure Variations
Pyrazino[1,2-a]pyrimidinone vs. Pyrido/Pyrimidine Derivatives
- Pyrido[3,4-d]pyrimidin-4(3H)-one derivatives (e.g., compound 44g in ): These feature a pyridine-fused pyrimidinone core. Substituents like pyridinyl-piperazine (e.g., 44g) are common in kinase inhibitors.
- Imidazo[1,2-a]pyridine derivatives (): These possess a bicyclic imidazole-pyridine system. The additional nitrogen in imidazo rings may improve hydrogen bonding but reduce metabolic stability compared to pyrazino-pyrimidinones .
Impact of Core on Bioactivity
Substituent Analysis
Position 3: p-Chlorophenyl vs. Other Aromatic Groups
- p-Chlorophenyl (target compound): The chlorine atom’s electronegativity polarizes the aromatic ring, enhancing binding to hydrophobic pockets (e.g., in enzymes or receptors).
- 4-Bromophenyl (): Bromine’s larger size increases steric hindrance but offers similar electronic effects. Brominated analogs may exhibit stronger van der Waals interactions but poorer solubility .
- Trifluoromethylphenyl (): CF3 groups improve metabolic stability and lipophilicity but may reduce solubility compared to chlorine .
Position 2: Diethylaminopropoxy vs. Hydroxyl or Piperazine
- 3-Diethylaminopropoxy (target): The tertiary amine in this chain can protonate at physiological pH, enhancing water solubility as a hydrobromide salt. The propoxy linker balances flexibility and rigidity.
- Hydroxyl group (): A hydroxyl substituent (as in 3-(p-chlorophenyl)-2-hydroxy-4H-pyrazino[1,2-a]pyrimidin-4-one) increases polarity but reduces membrane permeability compared to the alkoxyamine chain .
- Piperazine derivatives (): Piperazine substituents (e.g., in pyrido-pyrimidinones) are common in CNS drugs due to their ability to cross the blood-brain barrier. However, they may introduce off-target effects compared to diethylaminopropoxy chains .
Solubility and Bioavailability
- The hydrobromide salt of the target compound likely has superior aqueous solubility compared to neutral analogs (e.g., hydroxyl-substituted pyrazino-pyrimidinones in ) .
- Piperazine-containing analogs () may exhibit higher solubility at acidic pH but lower lipophilicity than the diethylaminopropoxy derivative .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
